![molecular formula C13H12BrNO2 B12563037 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester CAS No. 144062-63-5](/img/structure/B12563037.png)
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring, a carboxylic acid group, a bromomethyl phenyl group, and a methyl ester group
準備方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyrrole ring.
Attachment of the Bromomethyl Phenyl Group: The bromomethyl phenyl group can be introduced through a substitution reaction, where a bromomethyl group is attached to a phenyl ring, which is then connected to the pyrrole ring.
Esterification: The carboxylic acid group is converted to a methyl ester through an esterification reaction with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions for large-scale production.
化学反応の分析
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a carboxylic acid to an alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acidic or basic conditions for hydrolysis.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It may serve as a precursor for the development of drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential effects on various biological pathways.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester depends on its specific application and the target it interacts with. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the pyrrole ring and carboxylic acid group can participate in hydrogen bonding and other interactions.
類似化合物との比較
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has similar structural features but differs in the substitution pattern on the pyrrole ring and the ester group.
1H-Pyrrole-2-carboxamide: This compound has an amide group instead of an ester group, which can affect its reactivity and biological activity.
5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde): This compound contains two pyrrole rings connected by a methylene bridge, which can lead to different chemical and physical properties.
特性
CAS番号 |
144062-63-5 |
|---|---|
分子式 |
C13H12BrNO2 |
分子量 |
294.14 g/mol |
IUPAC名 |
methyl 1-[4-(bromomethyl)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)12-3-2-8-15(12)11-6-4-10(9-14)5-7-11/h2-8H,9H2,1H3 |
InChIキー |
JJJHABVGPZVCPN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
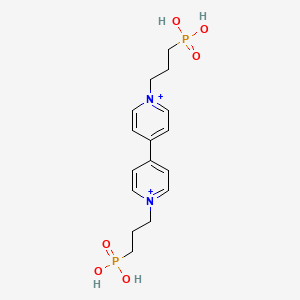
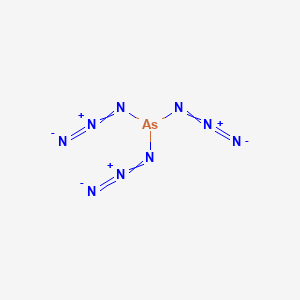
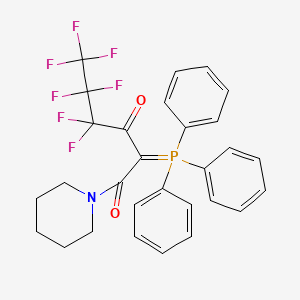
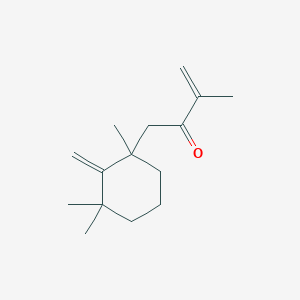
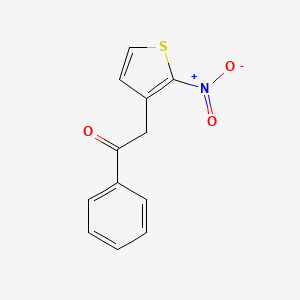
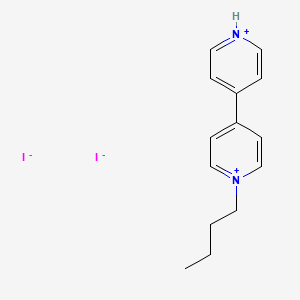
![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)



![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
